Allyl-ATV-cycloFP
Overview
Description
The compound Allyl-ATV-cycloFP is a chemical impurity associated with the synthesis and degradation of Atorvastatin, a widely used statin medication for lowering cholesterol. This impurity is identified by its CAS number 1316643-57-8 and has the molecular formula C36H39FN2O7 . It is a white solid and is used primarily in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Atorvastatin .
Mechanism of Action
Target of Action
Allyl-ATV-cycloFP is an intermediate in the preparation of Atorvastatin degradation products . The primary targets of this compound are likely to be the same as those of Atorvastatin, which is primarily used to lower blood cholesterol.
Mode of Action
Given its role as an intermediate in the preparation of atorvastatin degradation products , it may interact with its targets in a similar manner to Atorvastatin.
Biochemical Pathways
As an intermediate in the preparation of atorvastatin degradation products , it may affect similar pathways to Atorvastatin, which primarily acts on the mevalonate pathway to inhibit the production of cholesterol.
Pharmacokinetics
As an intermediate in the preparation of Atorvastatin degradation products , its pharmacokinetic properties may be similar to those of Atorvastatin.
Result of Action
Given its role as an intermediate in the preparation of Atorvastatin degradation products , its effects may be similar to those of Atorvastatin, which include lowering blood cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-ATV-cycloFP involves multiple steps, including the esterification of Atorvastatin intermediates with allyl alcohol. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this impurity is carried out under stringent regulatory guidelines to ensure the purity and quality of the final product. The process involves large-scale synthesis using optimized reaction conditions to achieve high yields and minimize by-products. The impurity is then isolated and purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Allyl-ATV-cycloFP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .
Scientific Research Applications
Allyl-ATV-cycloFP has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role in the synthesis and degradation of Atorvastatin, contributing to the understanding of drug metabolism and stability.
Industry: Utilized in the quality control and assurance processes during the manufacturing of Atorvastatin
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin Cyclic (Isopropyl) Impurity
- Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity
- Atorvastatin Lactam Allyl Ester
- Atorvastatin diol Methyl ester impurity
Uniqueness
Allyl-ATV-cycloFP is unique due to its specific esterification with allyl alcohol and the presence of a fluorophenyl group. This structural uniqueness contributes to its distinct chemical and physical properties, making it an important compound for analytical and quality control purposes in the pharmaceutical industry .
Properties
IUPAC Name |
prop-2-enyl 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,24(2)3)34(32(42)38-28-13-9-6-10-14-28)33(46-34,25-11-7-5-8-12-25)36(39,45-30)26-15-17-27(37)18-16-26/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZRKOVVTBBKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)OCC=C)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747059 | |
Record name | Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316643-57-8 | |
Record name | Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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